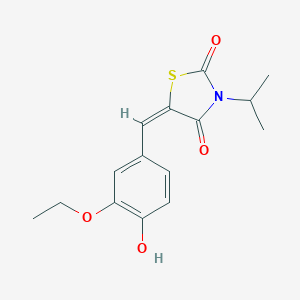![molecular formula C6H6N4S B286311 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione](/img/structure/B286311.png)
1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the pyrazolopyridazine family, which has been extensively studied for their diverse biological activities. The compound has shown promising results in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-viral activities.
Mechanism of Action
The mechanism of action of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione is not fully understood. However, several scientific research studies have suggested that it may act by inhibiting the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, it has been shown to reduce the expression of certain cytokines, such as TNF-α and IL-6, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its low solubility, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the scientific research of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione. One potential direction is to further investigate its anti-inflammatory properties and potential therapeutic applications in various inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, future studies may focus on improving its solubility and bioavailability, which may increase its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-chloro-3-nitropyrazole with 4-aminopyridine, followed by reduction with sodium borohydride. The resulting intermediate is then treated with carbon disulfide and sodium hydride to yield the final product.
Scientific Research Applications
1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione has been extensively studied for its potential therapeutic applications. Several scientific research studies have demonstrated its anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis.
properties
Molecular Formula |
C6H6N4S |
|---|---|
Molecular Weight |
166.21 g/mol |
IUPAC Name |
1-methyl-5H-pyrazolo[3,4-d]pyridazine-4-thione |
InChI |
InChI=1S/C6H6N4S/c1-10-5-3-7-9-6(11)4(5)2-8-10/h2-3H,1H3,(H,9,11) |
InChI Key |
VSPOYUARQXSRGF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=N1)C(=S)NN=C2 |
Canonical SMILES |
CN1C2=C(C=N1)C(=S)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B286229.png)
![3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B286230.png)

![5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B286234.png)
![{2-Chloro-6-ethoxy-4-[(3-isopropyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B286236.png)
![(2-bromo-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B286237.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B286239.png)
![4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzonitrile](/img/structure/B286240.png)
![2-[(4E)-4-(3-bromobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B286242.png)
![(5E)-1-(3-fluorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286244.png)
![2-{4-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B286245.png)
![2-{4-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B286246.png)

![(5E)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286251.png)